2-Chloro-3-fluoro-4-methoxybenzoic acid
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Overview
Description
2-Chloro-3-fluoro-4-methoxybenzoic acid is an organic compound with the molecular formula C8H6ClFO3. It features a benzene ring substituted with chlorine, fluorine, and methoxy groups, along with a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-fluoro-4-methoxybenzoic acid can be achieved through several methods. One common approach involves the halogenation of a methoxybenzoic acid derivative. For instance, starting with 4-methoxybenzoic acid, selective chlorination and fluorination can be performed under controlled conditions to introduce the chlorine and fluorine atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation reactions. The process may include the use of chlorinating and fluorinating agents, such as thionyl chloride and elemental fluorine, under specific temperature and pressure conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-fluoro-4-methoxybenzoic acid undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The methoxy group’s activating effect facilitates nucleophilic substitution reactions with strong nucleophiles at the ortho and para positions relative to the methoxy group.
Friedel-Crafts Acylation: Aromatic acylation using a chlorinated or fluorinated acyl chloride in the presence of a Lewis acid catalyst.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly used.
Friedel-Crafts Acylation: Lewis acids like aluminum chloride or iron(III) chloride are employed as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted benzoic acids, while Friedel-Crafts acylation can produce acylated derivatives.
Scientific Research Applications
2-Chloro-3-fluoro-4-methoxybenzoic acid has several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical candidates, particularly for the treatment of Alzheimer’s disease.
Material Science: Its unique structure makes it a valuable building block for the synthesis of complex molecules with various functionalities.
Chemistry: It is used in the development of new synthetic methodologies and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Chloro-3-fluoro-4-methoxybenzoic acid involves its interaction with specific molecular targets. The presence of electron-withdrawing chlorine and fluorine atoms can deactivate the benzene ring towards electrophilic aromatic substitution reactions, while the methoxy group activates the ring for nucleophilic aromatic substitution reactions. This combination allows for selective functionalization of the molecule, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methoxybenzoic acid: Similar structure but lacks the chlorine atom.
4-Chloro-2-fluoro-3-methoxybenzoic acid: Similar structure but with different positions of chlorine and fluorine atoms.
Uniqueness
2-Chloro-3-fluoro-4-methoxybenzoic acid is unique due to the specific positioning of its substituents, which provides distinct reactivity patterns and makes it suitable for selective functionalization in synthetic applications.
Properties
IUPAC Name |
2-chloro-3-fluoro-4-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO3/c1-13-5-3-2-4(8(11)12)6(9)7(5)10/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVSDBIMBJTHFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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